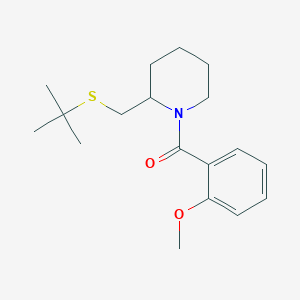

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H27NO2S and its molecular weight is 321.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrochemical Oxidation and Polymerization Studies

Electrochemical oxidation studies involving compounds structurally related to (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone have shown the potential for side-chain oxidized phenols production. These studies contribute to understanding the electrochemical behaviors of complex organic molecules, highlighting the utility of electrochemical methods in organic synthesis and transformation. A specific investigation on the oxidation of 2,6-di-tert-butyl-4-methylphenol in methanol has demonstrated the formation of various oxidized products, suggesting a pathway for the synthesis of related compounds through electrochemical means (Ohmori et al., 1985).

Antimicrobial Activity

Research into the antimicrobial activity of pyridine derivatives has provided insight into the biological applications of compounds similar to this compound. By synthesizing and testing various pyridine and piperidine derivatives, scientists have discovered compounds with significant activity against a range of bacterial and fungal strains. This research opens up possibilities for the development of new antimicrobial agents based on the structural framework of this compound and related molecules (Patel et al., 2011).

Catalyst Design for Oxidative Cyclization

The design and application of catalysts for oxidative cyclization reactions are another area where related compounds have shown utility. Studies on cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes have demonstrated their ability to catalyze oxidative cyclization of alkenols, leading to the formation of cyclic ethers. This work contributes to the broader field of catalysis, offering new strategies for the synthesis of complex organic molecules and highlighting the potential of piperidine-based catalysts in organic synthesis (Dönges et al., 2014).

Crystal and Molecular Structure Analysis

The analysis of the crystal and molecular structure of closely related compounds has provided valuable insights into the structural characteristics of this compound. Such studies are essential for understanding the molecular interactions, stability, and reactivity of complex organic molecules. For example, the characterization of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone offers a glimpse into the structural dynamics of similar compounds, aiding in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).

Mécanisme D'action

Target of Action

A structurally similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, has been studied as a ligand foralpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

The structurally similar compound mentioned above showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound might interact with its targets (alpha1-adrenergic receptors) by binding to them, which could result in changes in the receptor’s activity.

Biochemical Pathways

Alpha1-adrenergic receptors, which could be the potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .

Propriétés

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLWSELVUNHVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)

![5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2783876.png)

![Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride](/img/structure/B2783879.png)

![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)

![N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2783882.png)

![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)

![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)